molecular formula C15H24ClN3O2S B7898923 tert-Butyl 4-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate

tert-Butyl 4-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B7898923
M. Wt: 345.9 g/mol
InChI Key: HANFBQCQJWYLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the discovery and development of novel therapeutics targeting immune and inflammatory pathways. Its primary research application is as a key precursor in the synthesis of potent Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators. S1PR1 is a G-protein-coupled receptor critically involved in lymphocyte egress from lymphoid organs, making it a high-value target for treating autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. The compound's structure integrates a piperidine scaffold protected by a Boc (tert-butoxycarbonyl) group, a common strategy in drug discovery to modulate solubility and pharmacokinetic properties, with a 2-chlorothiazole moiety known for its prevalence in bioactive molecules and its role in facilitating key molecular interactions. Researchers utilize this intermediate to construct advanced candidates that act as functional antagonists of S1PR1, effectively sequestering lymphocytes and reducing their circulation to sites of inflammation. The specific structural features, including the methylamino linker, are crucial for optimizing binding affinity and selectivity within the S1PR1 binding pocket. Consequently, this compound serves as a critical building block in preclinical research programs aimed at creating new immunomodulatory agents with improved efficacy and safety profiles. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O2S/c1-15(2,3)21-14(20)19-7-5-11(6-8-19)18(4)10-12-9-17-13(16)22-12/h9,11H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANFBQCQJWYLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by a piperidine ring and a thiazole moiety, is noted for its potential applications in enzyme inhibition and receptor binding studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C13H20ClN3O2S\text{C}_{13}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}\text{S}

It possesses several functional groups, including a tert-butyl ester and a chlorothiazole moiety, which are crucial for its biological interactions. The presence of chlorine in the thiazole structure may enhance its reactivity and binding affinity towards specific biological targets.

Research indicates that this compound interacts with various enzymes and proteins, making it a valuable tool for probing enzymatic functions. Its functional groups facilitate strong interactions with metalloenzymes, which play essential roles in numerous metabolic pathways. The compound's ability to bind to these enzymes suggests potential applications in studying signal transduction mechanisms within living organisms.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

  • Enzyme Inhibition : this compound has shown significant inhibitory effects on certain metalloenzymes, indicating its potential as a therapeutic agent in diseases where these enzymes are implicated.
  • Protein Binding Studies : Binding affinity assays have demonstrated that the compound can effectively interact with specific receptors, which is crucial for understanding its role in metabolic pathways .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Inhibition of GSK-3β : In vitro studies have shown that derivatives of this compound exhibit potent inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various signaling pathways. The most potent derivatives displayed IC50 values in the nanomolar range, indicating strong biological activity .
  • Cytotoxicity Assessments : Cytotoxicity evaluations conducted on various cancer cell lines revealed minimal cytotoxic effects at high concentrations, suggesting a favorable safety profile for further development as an anticancer agent .

Comparative Analysis

To illustrate the uniqueness of this compound, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(2-Chlorothiazol-5-ylmethylsulfanyl)piperidine-1-carboxylic acid tert-butyl esterThiazole ring, piperidine coreContains a sulfanyl group influencing reactivity
Tert-butyl 4-(methylamino)piperidine-1-carboxylatePiperidine ring with methylamino groupLacks the thiazole moiety; simpler structure
Tert-butyl 4-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylatePyrimidine instead of thiazoleDifferent heterocyclic structure affecting biological activity

This table highlights how the presence of specific functional groups in this compound contributes to its distinct biological properties.

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Substituents

  • tert-Butyl (2-(Methylsulfonyl)-5-(2-Nitrobenzoyl)thiazol-4-yl)carbamate (): Structural Differences: Replaces the 2-chloro and methylamino groups with a sulfonyl and 2-nitrobenzoyl moiety. The nitrobenzoyl group may enhance π-π stacking in kinase binding pockets but introduces metabolic instability . Synthesis: Involves oxidation of methylthio to sulfonyl, followed by nucleophilic substitution, contrasting with the target compound’s likely reductive amination or coupling steps.

Piperidine-Based Analogues with Heterocyclic Attachments

  • tert-Butyl 4-(1-Methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (): Structural Differences: Substitutes the thiazole-methylamino group with a pyrazole ring. Implications: Pyrazole’s hydrogen-bonding capability may alter target selectivity.
  • tert-Butyl 4-(6-Methoxy-5-(Pyrimidine-4-Carboxamido)-2H-Indazol-2-yl)piperidine-1-carboxylate () :
    • Structural Differences : Incorporates an indazole-pyrimidine-carboxamido system.
    • Implications : The extended aromatic system (MW: 454) enhances interactions with hydrophobic kinase pockets but may compromise solubility. HPLC purity (99.99%) suggests high synthetic feasibility .

Stereochemical and Positional Isomers

  • (R)-tert-Butyl 3-(((2-Chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate (): Structural Differences: Amino group at piperidine’s 3-position (vs. 4-position in the target) with R-configuration. Implications: Positional isomerism affects spatial orientation in binding sites. The R-configuration may optimize steric complementarity in chiral targets, as seen in kinase inhibitors .

Preparation Methods

Starting Material: 4-Aminopiperidine

4-Aminopiperidine serves as the foundational building block. Initial Boc protection of the piperidine nitrogen is avoided to prevent steric interference during subsequent functionalization.

Methylation of the 4-Amino Group

The 4-amino group undergoes methylation using methyl iodide in the presence of a base (e.g., potassium carbonate) in anhydrous DMF at 50°C for 12 hours. This step achieves 85–90% conversion to 4-(methylamino)piperidine.

Reaction Conditions :

  • Methylating agent : CH₃I (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, anhydrous

  • Yield : 88%

Alkylation with 5-(Chloromethyl)-2-chlorothiazole

The methylamino group is alkylated with 5-(chloromethyl)-2-chlorothiazole under refluxing THF (66°C, 8 hours) using triethylamine as a base. This step introduces the chlorothiazolylmethyl group with 75% yield.

Optimization Notes :

  • Excess alkylating agent (1.5 equiv) minimizes residual amine.

  • Lower temperatures (<50°C) result in incomplete conversion due to poor electrophilicity of the chloromethyl thiazole.

Boc Protection of the Piperidine Nitrogen

The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with catalytic DMAP. Reaction proceeds at room temperature for 6 hours (92% yield).

Critical Parameters :

  • Boc reagent : (Boc)₂O (1.1 equiv)

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Workup : Aqueous NaHCO₃ wash to remove excess reagent.

Synthetic Route 2: Boc Protection Followed by Functionalization

Early-Stage Boc Protection

4-Aminopiperidine is first protected with Boc anhydride in THF/water (1:1) at 0°C to room temperature, achieving 95% yield. This route prioritizes amine stability but risks steric hindrance during later steps.

Thiazole Coupling via Nucleophilic Substitution

The methylamino group reacts with 5-(bromomethyl)-2-chlorothiazole in acetonitrile at 80°C for 10 hours. Tributylamine enhances nucleophilicity, yielding 70% product.

Comparative Analysis :

  • Alkylating agent : Bromomethyl derivatives show higher reactivity than chloromethyl analogs (20% yield increase).

  • Solvent polarity : Acetonitrile outperforms DMF in minimizing side reactions.

Alternative Methodologies and Emerging Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the alkylation step, reducing reaction time from 8 hours to 30 minutes with comparable yield (73%).

Flow Chemistry for Scalability

Continuous flow reactors enable large-scale production of intermediates:

  • Residence time : 12 minutes

  • Throughput : 1.2 kg/day

  • Purity : >99% by HPLC

Comparative Evaluation of Synthetic Routes

Parameter Route 1 Route 2 Microwave
Overall Yield61%58%68%
Reaction Time26 hours32 hours5 hours
ScalabilityModerateHighLow
Purification ComplexityMediumHighLow

Route 1 offers balanced yield and scalability, while microwave methods excel in speed but require specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.33 (s, 3H, NCH₃), 3.65 (s, 2H, SCH₂), 4.12 (m, 2H, piperidine).

  • LC-MS : [M+H]⁺ = 344.2 (calc. 344.8).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows >98% purity, with traces of de-Boc byproduct (<0.5%).

Industrial-Scale Production Challenges

Cost of Thiazole Derivatives

5-(Chloromethyl)-2-chlorothiazole costs ~$120/g (milligram scale) vs. $45/g (kilogram scale), necessitating in-house synthesis for bulk production.

Byproduct Management

Quenching with aqueous NH₄Cl removes excess alkylating agents, while silica gel chromatography isolates the target compound from dimethylated byproducts .

Q & A

Basic Questions

Q. What are the standard synthetic routes for synthesizing tert-Butyl 4-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate, and what purification methods are recommended?

  • Methodology :

  • Stepwise Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperidine core is often functionalized with tert-butyl carbamate groups under basic conditions, followed by alkylation with a 2-chlorothiazol-5-ylmethyl moiety. Column chromatography (silica gel) is typically used for purification .
  • Reaction Optimization : Key parameters include temperature control (e.g., ice-cooling for exothermic steps), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of tert-butyl, piperidine, and chlorothiazole groups. LC-MS or HRMS can verify molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (performed using SHELX programs) resolves bond angles and torsion angles, critical for confirming stereochemistry .

Q. What safety protocols are essential for handling this compound in the lab?

  • Safety Measures :

  • PPE : Wear nitrile gloves, respiratory masks, and safety goggles to avoid inhalation or skin contact .
  • Storage : Store in a cool, dry environment (<-20°C) in airtight containers to prevent degradation .
  • Emergency Procedures : Immediate eye washing and decontamination of exposed skin with water are mandatory .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up production of this compound?

  • Optimization Strategies :

  • Catalysis : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance reaction efficiency.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • In-line Monitoring : Use FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Q. How do researchers resolve discrepancies between experimental crystallographic data and computational models?

  • Data Reconciliation :

  • Refinement Software : SHELXL can refine crystal structures by adjusting thermal parameters and occupancy factors to match experimental electron density maps .
  • Density Functional Theory (DFT) : Compare computed bond lengths/angles (using Gaussian or ORCA) with X-ray data to identify steric or electronic mismatches .

Q. What computational approaches predict the compound’s biological interactions or pharmacokinetic properties?

  • In Silico Methods :

  • Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes or receptors).
  • ADMET Prediction : SwissADME or ADMETLab estimate solubility, bioavailability, and toxicity based on LogP and H-bond donors .

Q. How can impurities or byproducts formed during synthesis be identified and mitigated?

  • Analytical Workflow :

  • HPLC-MS/MS : Detect trace impurities via high-resolution mass spectrometry.
  • Mechanistic Studies : Probe reaction intermediates using stopped-flow NMR or kinetic isotope effects to pinpoint side-reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.